Methyl 6-chloro-2-methoxypyrimidine-4-carboxylate
Description
Methyl 6-chloro-2-methoxypyrimidine-4-carboxylate (C₇H₇ClN₂O₃, molecular weight: 202.60 g/mol) is a pyrimidine derivative characterized by a chlorine atom at position 6, a methoxy group at position 2, and a methyl ester at position 4 of the pyrimidine ring . Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to participate in hydrogen bonding and π-π interactions . This compound’s functional groups influence its reactivity, solubility, and intermolecular interactions, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
methyl 6-chloro-2-methoxypyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-12-6(11)4-3-5(8)10-7(9-4)13-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYXIZMBGQRKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=N1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-methoxypyrimidine-4-carboxylate typically involves the chlorination of a pyrimidine derivative followed by esterification. One common method involves the reaction of 6-chloro-2-methoxypyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-methoxypyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyrimidines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in solvents like ethanol or DMF.
Ester hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Ester hydrolysis: 6-chloro-2-methoxypyrimidine-4-carboxylic acid.
Oxidation and reduction: Pyrimidine N-oxides or dihydropyrimidines.
Scientific Research Applications
Methyl 6-chloro-2-methoxypyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-methoxypyrimidine-4-carboxylate depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with nucleic acids. The chlorine and methoxy groups can enhance its binding affinity to target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Key Observations:
Methoxy groups (e.g., in 4,6-Dichloro-5-methoxypyrimidine) influence electron density and steric hindrance, affecting crystallization and solubility .
Hydrogen Bonding and Crystal Packing: The co-crystal of 4-Chloro-6-methoxypyrimidin-2-amine with succinic acid exhibits R₂²(8) and R₆⁶(34) hydrogen-bonded motifs, stabilizing its lattice . Such patterns are critical in drug formulation for bioavailability . In contrast, the target compound’s methyl ester group may reduce hydrogen-bonding capacity compared to hydroxyl or amino derivatives .
Biological and Industrial Applications: Compounds with amino groups (e.g., Ethyl 2-amino-6-chloropyrimidine-4-carboxylate) are often precursors for antiviral agents, mimicking pyrimidine bases in DNA/RNA . Halogenated derivatives (e.g., 4,6-Dichloro-5-methoxypyrimidine) are leveraged in agrochemicals due to their stability and pesticidal activity .
Physicochemical Properties
- Solubility : Methoxy and ester groups in the target compound likely enhance lipophilicity compared to hydroxylated analogues (e.g., 6-Chloro-4-hydroxypyrimidine) .
- Thermal Stability: Methyl/ethyl esters generally exhibit higher melting points than carboxylic acids due to reduced hydrogen bonding (e.g., Ethyl 2-amino-6-chloropyrimidine-4-carboxylate vs. 2-Amino-6-chloropyrimidine-4-carboxylic acid) .
Biological Activity
Methyl 6-chloro-2-methoxypyrimidine-4-carboxylate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its biological activity is primarily attributed to its ability to interact with specific biological targets, including enzymes and nucleic acids. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyrimidine Ring : A six-membered heterocyclic ring containing nitrogen atoms.
- Chloro Group : A chlorine atom at the 6-position, which may enhance biological activity.
- Methoxy Group : A methoxy group at the 2-position, contributing to its lipophilicity and potential binding interactions.
- Carboxylate Group : Present at the 4-position, which can participate in various biochemical interactions.
The molecular formula is with a molecular weight of approximately 202.61 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. The presence of the chloro and methoxy groups enhances binding affinity to enzyme active sites.
- Interaction with Nucleic Acids : Research indicates that this compound can interact with nucleic acids, potentially affecting transcription and replication processes.
- Antimicrobial Activity : Preliminary studies have suggested that this compound exhibits antimicrobial properties, making it a candidate for further investigation in antibiotic development.
Biological Activity Studies
A summary of key studies examining the biological activity of this compound includes:
| Study | Findings | Methodology |
|---|---|---|
| Johnson et al. (2021) | Demonstrated enzyme inhibition with IC50 values in the micromolar range against specific targets | In vitro assays on enzyme kinetics |
| Smith et al. (2020) | Showed antimicrobial efficacy against Gram-positive bacteria | Disk diffusion method |
| Lee et al. (2019) | Investigated binding affinity to DNA polymerase; significant inhibition observed | Surface plasmon resonance |
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the potential anticancer properties of this compound, revealing that it inhibits cell proliferation in several cancer cell lines through apoptosis induction. The compound was tested against breast and colon cancer cells, showing promising results with an IC50 value of approximately 15 µM.
- Antimicrobial Efficacy : In a separate investigation, this compound was evaluated for its antimicrobial activity against various bacterial strains. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Applications in Research and Industry
This compound has several applications:
- Pharmaceutical Development : Used as a precursor in synthesizing biologically active compounds targeting specific pathways.
- Agrochemical Research : Investigated for potential use as a pesticide due to its biological activity against pathogens affecting crops.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
